N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a pyrrolidine moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Coupling with the aromatic amine: The intermediate is then coupled with 2-methyl-6-(pyrrolidine-1-carbonyl)aniline through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide: shares structural similarities with other compounds containing cyano groups, cyclopropyl rings, and pyrrolidine moieties.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
- Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-6-(pyrrolidine-1-carbonyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-5-7-16(19(26)24-10-3-4-11-24)18(14)22-12-17(25)23-20(2,13-21)15-8-9-15/h5-7,15,22H,3-4,8-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVLCPHUCMVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)NCC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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